![molecular formula C13H17NO2 B2968591 Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate CAS No. 76059-56-8](/img/structure/B2968591.png)
Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate
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Overview
Description
Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a chemical compound with the CAS Number: 76059-56-8 . It has a molecular weight of 219.28 . The IUPAC name for this compound is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related methods for synthesizing highly substituted tetrahydroquinolines . These methods involve a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, there are related reactions for synthesizing highly substituted tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
New Compound Discovery and Antibiotic Potential
Research has led to the identification of novel natural products, such as the tetrahydroquinoline derivative helquinoline, discovered in cultures of Janibacter limosus. This compound, along with others, has shown high biological activity against bacteria and fungi, highlighting its potential as a new antibiotic resource (Asolkar et al., 2004).
Structural and Chemical Analysis
Detailed structural analysis through crystallography and Hirshfeld surface analysis has been performed on Ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate. These studies offer insights into the molecule's structural stability and potential interactions, providing a foundation for further research and development (Filali Baba et al., 2019).
Anticancer Activity
Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate has been synthesized and evaluated for its cytotoxic activity against various human cancer cell lines, showcasing its potential as an effective anti-cancer agent. This compound has demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, critical in cancer progression (Riadi et al., 2021).
Molecular Docking Studies
Spectroscopic analysis and molecular docking studies of Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate have been conducted to explore its interaction with biological targets. Such studies are crucial in drug development, offering a glimpse into the compound's mechanism of action and its potential therapeutic applications (El-Azab et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of related compounds for antimicrobial activity highlight the broader potential of Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate derivatives as antimicrobial agents. Such research indicates the possibility of developing new treatments for bacterial and fungal infections, underscoring the compound's significance in medicinal chemistry (Ahmed et al., 2006).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate were not found in the search results, the synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition is a topic of ongoing research . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
properties
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARZXCGUFDMBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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